
SNIPER(ABL)-38
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SNIPER(ABL)-38 is a specific and nongenetic IAP-dependent protein eraser (SNIPER) which acts as a protein degradation inducer of oncogenic BCR-ABL protein.
Scientific Research Applications
The biological activity of SNIPER(ABL)-38 has been extensively studied through various in vitro assays. Key findings include:
- Binding Affinity : this compound exhibits strong binding affinity to BCR-ABL, with IC50 values indicating effective inhibition at nanomolar concentrations.
- Degradation Efficacy : In K562 cells (a human CML cell line), this compound induced significant degradation of BCR-ABL at concentrations as low as 30 nM, achieving maximum activity between 100 nM and 300 nM.
Compound | IC50 (nM) | Degradation Max Activity (nM) | Target Protein |
---|---|---|---|
This compound | 360 | 100-300 | BCR-ABL |
SNIPER(ABL)-062 | 220-590 | 100-300 | BCR-ABL |
SNIPER(ABL)-39 | ≥10 | 100 | BCR-ABL |
Chronic Myeloid Leukemia Treatment
In studies involving patient-derived CML cells, treatment with this compound resulted in marked reductions in BCR-ABL levels and inhibited downstream signaling pathways such as STAT5 phosphorylation. This suggests potential therapeutic efficacy in overcoming resistance to traditional tyrosine kinase inhibitors.
Comparison with Other SNIPERs
Comparative studies have highlighted that while other SNIPER compounds like SNIPER(ABL)-062 and SNIPER(ABL)-39 also target BCR-ABL, this compound demonstrated superior degradation rates and lower cytotoxicity in non-target cells. This indicates a more selective action, making it a promising candidate for clinical applications.
Research Findings
Recent research has focused on optimizing the structure of SNIPER compounds to enhance their efficacy and selectivity. Modifications to the IAP ligand component have been shown to significantly impact the degradation efficiency of BCR-ABL. For instance, conjugation strategies using polyethylene glycol linkers have been explored to improve solubility and bioavailability.
Key Research Highlights
- Efficacy Against Resistant Strains : Research indicated that this compound retained activity against BCR-ABL variants resistant to standard therapies.
- Synergistic Effects : Combination treatments with other chemotherapeutic agents demonstrated enhanced anti-cancer effects, suggesting potential for use in combination therapy regimens.
Properties
Molecular Formula |
C52H64ClN11O8S2 |
---|---|
Molecular Weight |
1070.72 |
IUPAC Name |
N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-(2-(2-(3-(2-((S)-1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)pyrrolidin-2-yl)thiazole-4-carbonyl)phenoxy)ethoxy)ethoxy)acetyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide |
InChI |
InChI=1S/C52H64ClN11O8S2/c1-32-11-8-16-38(53)45(32)60-49(68)41-29-55-52(74-41)59-42-28-43(57-34(3)56-42)62-19-21-63(22-20-62)44(65)30-71-24-23-70-25-26-72-37-15-9-14-36(27-37)47(66)39-31-73-50(58-39)40-17-10-18-64(40)51(69)46(35-12-6-5-7-13-35)61-48(67)33(2)54-4/h8-9,11,14-16,27-29,31,33,35,40,46,54H,5-7,10,12-13,17-26,30H2,1-4H3,(H,60,68)(H,61,67)(H,55,56,57,59)/t33-,40-,46-/m0/s1 |
InChI Key |
AEDCCZDEUGMQBZ-DNGMMYLASA-N |
SMILES |
O=C(C1=CN=C(NC2=NC(C)=NC(N3CCN(C(COCCOCCOC4=CC=CC(C(C5=CSC([C@H]6N(C([C@H](C7CCCCC7)NC([C@@H](NC)C)=O)=O)CCC6)=N5)=O)=C4)=O)CC3)=C2)S1)NC8=C(C)C=CC=C8Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SNIPER(ABL)-38 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.